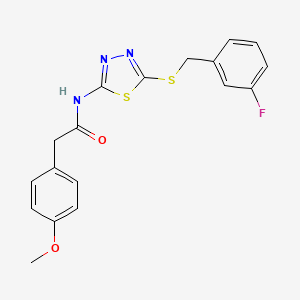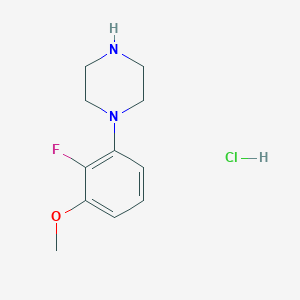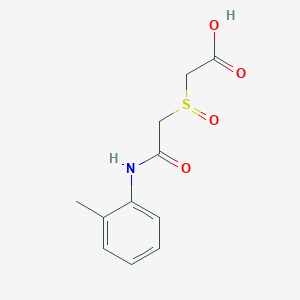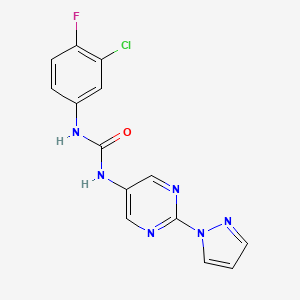
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide" is a derivative of N-benzyl-substituted acetamide, which is a class of compounds known for their potential anticancer activities. These compounds have been synthesized and evaluated for their ability to inhibit Src kinase, an enzyme that is implicated in the progression of various cancers. The specific compound is related to the derivatives discussed in the provided papers, which include thiazolyl and thiadiazolyl moieties as part of their structure .
Synthesis Analysis
The synthesis of related N-benzyl-substituted acetamide derivatives involves the substitution of the pyridine ring with a thiazole ring and evaluating the effects of this substitution on Src kinase inhibitory activity . Another approach to synthesizing similar compounds, such as the N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as 1H NMR, IR, and MS, and their physical properties are determined by measuring melting points . The presence of substituents on the phenyl ring, such as fluorine or methoxy groups, can significantly affect the activity of these compounds, indicating the importance of molecular structure in their biological function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their anticancer activity. The specific interactions and inhibitory effects on Src kinase suggest that the compounds undergo a binding process with the enzyme, which is influenced by the structure of the thiazole or thiadiazolyl ring and the nature of the substituents on the benzyl and phenyl rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting points, are indicative of their purity and stability, which are essential for their biological activity. The solubility, reactivity, and interaction with biological targets are influenced by these properties and are critical for the compounds' efficacy as potential anticancer agents .
科学的研究の応用
Anticancer Properties
Compounds with similar structural features have been synthesized and evaluated for their anticancer activity. The study by Abu-Melha (2021) details the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their cytotoxic activities against different cancer cell lines, including breast cancer, highlighting the potential of these compounds as anticancer agents (Sraa Abu-Melha, 2021). Similarly, compounds bearing a 1,3,4-thiadiazole moiety showed promising antiviral and antibacterial activities, suggesting their potential use as molecular templates for the development of new antiviral and antibacterial agents (Xu Tang et al., 2019).
Antimicrobial Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been explored for their Src kinase inhibitory and anticancer activities, demonstrating the versatility of these compounds in targeting different biological pathways (Asal Fallah-Tafti et al., 2011). Moreover, rhodanine-3-acetic acid-based derivatives exhibited potent antimicrobial activities against a variety of bacteria and fungi, further underscoring the broad spectrum of biological applications of these compounds (M. Krátký et al., 2017).
Enzyme Inhibition
The structure-activity relationships of thiazole and thiadiazole derivatives have been studied to identify potent and selective human adenosine A3 receptor antagonists. These studies provide insights into the molecular interactions and binding mechanisms of these compounds, offering a foundation for the development of targeted therapeutic agents (K. Jung et al., 2004).
特性
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-24-15-7-5-12(6-8-15)10-16(23)20-17-21-22-18(26-17)25-11-13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBUGSZIGQVVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)

